molecular formula C10H11N3 B8385890 5-Amino-2-ethylquinazoline

5-Amino-2-ethylquinazoline

Cat. No.: B8385890
M. Wt: 173.21 g/mol
InChI Key: YIKPODASAWFWOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-ethylquinazoline is a heterocyclic compound belonging to the quinazoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrimidine ring. The ethyl substituent at the 2-position and the amino group at the 5-position confer distinct electronic and steric properties, influencing its reactivity and biological activity.

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

2-ethylquinazolin-5-amine

InChI

InChI=1S/C10H11N3/c1-2-10-12-6-7-8(11)4-3-5-9(7)13-10/h3-6H,2,11H2,1H3

InChI Key

YIKPODASAWFWOV-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC(=C2C=N1)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Heterocycle Core: Thiadiazole (e.g., 2-Amino-5-ethyl-1,3,4-thiadiazole) and benzothiazole derivatives exhibit distinct electronic properties due to sulfur inclusion, which can influence binding to biological targets compared to nitrogen-rich quinazolines .

Synthetic Pathways :

  • Quinazoline derivatives, including imidazo[4,5-g]quinazolines, are often synthesized via cyclocondensation reactions of substituted anilines with aldehydes or ketones . In contrast, benzothiazoles and thiadiazoles may require thiourea or sulfur-containing reagents .

Pharmacological Potential: Quinazolines (e.g., imidazo[4,5-g]quinazolines) demonstrate broad-spectrum bioactivity, including antitumor and antimicrobial effects, likely due to their ability to intercalate DNA or inhibit enzymes like tyrosine kinases . Benzothiazoles (e.g., 5-Amino-2-methylbenzothiazole dihydrochloride) are explored for central nervous system modulation and antimicrobial applications, highlighting the role of the thiazole ring in diverse mechanisms .

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